2-Formylquinoline-4-carboxylic acid
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Overview
Description
2-Formylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with formyl and carboxylic acid functional groups at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with ketones under acidic conditions to form quinoline derivatives . Another method includes the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalyst such as trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Formylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products:
Oxidation: Formation of quinoline-2,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxymethylquinoline-4-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Formylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-formylquinoline-4-carboxylic acid, particularly in its role as a histone deacetylase inhibitor, involves the binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a formyl group.
Quinoline-4-carboxylic acid: Lacks the formyl group at the 2 position.
2-Hydroxyquinoline-4-carboxylic acid: Contains a hydroxyl group instead of a formyl group at the 2 position.
Uniqueness: 2-Formylquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-formylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-7-5-9(11(14)15)8-3-1-2-4-10(8)12-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFFPQBJNOEBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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